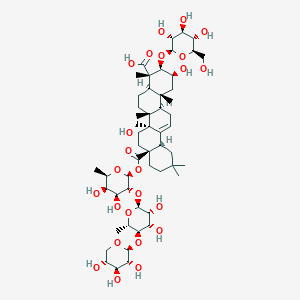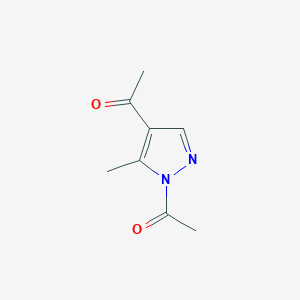![molecular formula C9H6F6N2S B065815 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea CAS No. 175277-17-5](/img/structure/B65815.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a phenyl ring substituted with two trifluoromethyl groups and a thiourea moiety, making it a valuable molecule in organic synthesis and catalysis.
Mechanism of Action
Target of Action
It is known that thiourea derivatives are often used as organocatalysts in organic chemistry .
Mode of Action
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, like other thiourea derivatives, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This property makes it a valuable tool in promoting organic transformations .
Biochemical Pathways
It is known that thiourea derivatives are used extensively in promoting organic transformations , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Its ability to activate substrates and stabilize partially developing negative charges suggests that it may influence the reactivity of various molecules, potentially leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogen-bonding catalysis.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form strong hydrogen bonds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a thiourea moiety.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group, used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A related compound used extensively in hydrogen-bonding catalysis.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea is unique due to its combination of trifluoromethyl groups and thiourea moiety, which imparts high reactivity and strong hydrogen-bonding capabilities. This makes it particularly valuable in catalysis and as a building block in organic synthesis .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWOECVPKDZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371188 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-17-5 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea in the synthesis of Gd-complexes?
A1: The research paper describes the use of this compound as a precursor for synthesizing a Gd-DTPA (diethylenetriaminepentaacetic acid) complex []. During the synthesis, the thiourea group (H2NC(S)-) is cleaved, leading to the formation of a 3,5-Bis(trifluoromethyl)aniline-DTPA derivative. This derivative then acts as a ligand, binding to a Gd ion to form the final Gd-DTPA complex.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)










